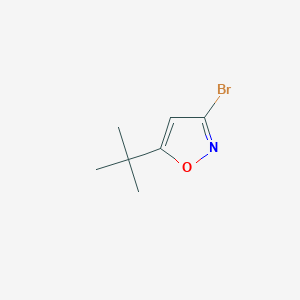

3-Bromo-5-(tert-butyl)isoxazole

Description

Significance of Isoxazole (B147169) Heterocycles in Organic Synthesis

Isoxazole, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone scaffold in organic and medicinal chemistry. nih.govmdpi.comigi-global.com This structural motif is present in numerous natural products and synthetically developed compounds, exhibiting a wide range of biological activities. mdpi.comwpmucdn.com The unique arrangement of heteroatoms in the isoxazole ring allows it to act as both a hydrogen bond donor and acceptor, contributing to its ability to interact with biological targets like enzymes and receptors. mdpi.comresearchgate.net

The synthesis of the isoxazole ring is a well-established area of organic chemistry, with the 1,3-dipolar cycloaddition of nitrile oxides with alkynes being a primary and versatile method. rsc.orgnih.gov This approach allows for the creation of a diverse library of substituted isoxazoles by varying the starting materials. rsc.orgorganic-chemistry.org Other synthetic strategies include the reaction of hydroxylamine (B1172632) with β-ketonitriles or α,β-unsaturated carbonyl compounds. nih.govorganic-chemistry.org The stability of the isoxazole ring allows for further chemical modifications, making it a valuable building block for more complex molecules. wpmucdn.com

The Role of Halogenated Isoxazoles as Synthetic Intermediates

The introduction of a halogen atom, such as bromine, onto the isoxazole ring dramatically enhances its utility as a synthetic intermediate. researchgate.net Halogenated isoxazoles are key precursors for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov Reactions like the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, are efficiently used to form new carbon-carbon bonds. researchgate.netnih.gov

Specifically, bromoisoxazoles serve as versatile handles for introducing aryl, heteroaryl, alkyl, and other functional groups at a specific position on the heterocycle. researchgate.net For instance, the Suzuki-Miyaura cross-coupling of 5-bromoisoxazoles has been successfully used to synthesize trisubstituted isoxazoles, a class of compounds with significant interest in materials science and pharmaceuticals. researchgate.net The reactivity of the C-Br bond allows for selective functionalization, providing a modular approach to complex molecular architectures. nih.gov Furthermore, halogenated isoxazoles can be precursors to other functional groups through nucleophilic substitution or isomerization reactions, which can lead to other heterocyclic systems like azirines. researchgate.net

Specific Context of 3-Bromo-5-(tert-butyl)isoxazole within Contemporary Organic Chemistry

This compound is a specific example of a halogenated isoxazole that serves as a valuable building block in organic synthesis. The molecule features a bulky tert-butyl group at the 5-position and a reactive bromo group at the 3-position. The tert-butyl group can provide steric hindrance, influencing the reactivity and conformation of the molecule and its derivatives.

The primary utility of this compound lies in its role as an intermediate for creating more complex 3,5-disubstituted isoxazoles. The bromine atom at the 3-position is a prime site for cross-coupling reactions, allowing for the introduction of a wide variety of substituents. researchgate.net This makes the compound a useful starting material for generating libraries of novel compounds for screening in drug discovery and materials science. nih.govnih.gov For example, it can be envisioned as a reactant in Suzuki-Miyaura couplings to produce 3-aryl-5-(tert-butyl)isoxazoles. researchgate.net

The synthesis of this compound itself would likely follow established methods for isoxazole formation. A plausible route involves the 1,3-dipolar cycloaddition between a nitrile oxide generated from a bromo-aldoxime and a tert-butyl-substituted alkyne. organic-chemistry.org

Below are tables detailing the chemical properties of this compound and a selection of related compounds, illustrating the common structural motifs.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₀BrNO |

| Molecular Weight | 204.06 g/mol chemscene.com |

| CAS Number | 1780726-89-7 sigmaaldrich.com |

| Synonyms | 5-Bromo-3-(tert-butyl)isoxazole chemscene.com |

| SMILES | CC(C)(C)C1=NOC(Br)=C1 chemscene.com |

Table 2: Data for Related Isoxazole Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 3-Bromo-5-methylisoxazole | 25741-97-3 sigmaaldrich.com | C₄H₄BrNO | 162.00 |

| 3-Amino-5-tert-butylisoxazole | 55809-36-4 sigmaaldrich.com | C₇H₁₂N₂O | 140.18 sigmaaldrich.com |

| 3-Bromo-5-isoxazoleacetic acid | 4992-20-5 chemscene.com | C₅H₄BrNO₃ | 205.99 chemscene.com |

| 3-Bromo-5-(2-hydroxyethyl)isoxazole | 105175-00-6 sigmaaldrich.com | C₅H₆BrNO₂ | 192.01 |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 5-Bromo-3-(tert-butyl)isoxazole |

| 3-Bromo-5-methylisoxazole |

| 3-Amino-5-tert-butylisoxazole |

| 3-Bromo-5-isoxazoleacetic acid |

| 3-Bromo-5-(2-hydroxyethyl)isoxazole |

| 3-Bromo-5-(tert-butyl)-4,5-dihydroisoxazole |

| 3-aryl-5-(tert-butyl)isoxazoles |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-tert-butyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDCFUHDHADNLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Tert Butyl Isoxazole and Analogous Bromoisoxazoles

Strategies for Isoxazole (B147169) Ring Formation

The construction of the isoxazole core is predominantly achieved through the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene. wikipedia.orgnih.gov This powerful and versatile reaction allows for the direct formation of the isoxazole ring with a high degree of control over the substitution pattern.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a concerted reaction where a 1,3-dipole, in this case, a nitrile oxide, reacts with a π-system (the dipolarophile) to form a five-membered heterocyclic ring. wikipedia.org This reaction is a cornerstone in the synthesis of a wide variety of heterocyclic compounds, including isoxazoles.

The reaction of nitrile oxides with alkynes leads directly to the formation of isoxazoles, while their reaction with alkenes yields isoxazolines, which can be subsequently oxidized to isoxazoles if desired. A general and effective method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of a dihaloformaldoxime, such as dibromoformaldoxime, with an excess of a 1-alkyne derivative. google.comepo.org This process is typically carried out in the presence of an alkaline base, like sodium or potassium carbonate or bicarbonate, in an inert solvent at room temperature. google.comepo.org

For the specific synthesis of 3-bromo-5-(tert-butyl)isoxazole, the reaction would involve the 1,3-dipolar cycloaddition of a nitrile oxide precursor bearing the bromine atom with a dipolarophile containing the tert-butyl group. A plausible route involves the reaction of dibromoformaldoxime with 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene). google.comepo.orgsigmaaldrich.com In this reaction, the dibromoformaldoxime serves as the precursor to the bromo-substituted nitrile oxide, and the 3,3-dimethyl-1-butyne acts as the dipolarophile, providing the tert-butyl substituent at the 5-position of the resulting isoxazole ring.

The reaction of various nitrile oxides with different alkynes allows for the synthesis of a diverse library of substituted isoxazoles. For instance, the reaction of chlorooximes with isobutene, generated in situ from di-tert-butyl dicarbonate (B1257347) (Boc2O), has been demonstrated for the synthesis of 3-substituted 5,5-dimethyl isoxazolines. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Product | Reference(s) |

| Dibromoformaldoxime | 3,3-Dimethyl-1-butyne | This compound | google.com, epo.org |

| Chlorooximes | Isobutene (from Boc2O) | 3-Substituted 5,5-dimethyl isoxazolines | nih.gov |

| Dibromoformaldoxime | 3-Butyn-2-ol | 3-Bromo-5-(1-hydroxyethyl)isoxazole | google.com, epo.org |

The regioselectivity of the 1,3-dipolar cycloaddition between a nitrile oxide and an unsymmetrical alkyne is a critical aspect that determines the final substitution pattern of the isoxazole ring. In many cases, the reaction proceeds with high regioselectivity, leading predominantly to the formation of the 3,5-disubstituted isoxazole isomer. google.comepo.org The reaction between a dihaloformaldoxime and a 1-alkyne, for instance, shows high selectivity towards the 3,5-disubstituted isomer, with only small amounts of the 3,4-disubstituted isomer being formed, which can often be easily separated by crystallization or fractional distillation. google.com

The factors governing this regioselectivity are complex and include both steric and electronic effects of the substituents on both the nitrile oxide and the alkyne. The preferred orientation is often rationalized using frontier molecular orbital (FMO) theory, which considers the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other.

Nitrile oxides are reactive intermediates and are typically generated in situ to avoid their dimerization or decomposition. nih.gov A common method for their generation is the dehydrohalogenation of hydroxamoyl halides (hydroximoyl halides) using a base. nih.gov For example, chlorooximes can be converted to the corresponding nitrile oxides in the presence of a base, which then readily undergo cycloaddition reactions. nih.gov

Another approach involves the use of di-tert-butyl dicarbonate (Boc2O) to generate isobutene in situ, which can then react with nitrile oxides formed from chlorooximes. nih.gov This method has been successfully employed for the one-pot synthesis of 3-substituted 5,5-dimethyl isoxazolines without the need for metal catalysts or external bases. nih.gov The process is advantageous due to the use of readily available reagents and its scalability. nih.gov

While many 1,3-dipolar cycloadditions proceed under thermal conditions, metal catalysts can often enhance the reaction rate, improve regioselectivity, and allow for milder reaction conditions. Copper and ruthenium catalysts are commonly employed in the synthesis of isoxazoles.

For instance, the reaction of nitrile oxides with terminal alkynes can be effectively catalyzed by copper(I) species. This catalytic approach often leads to the exclusive formation of the 3,5-disubstituted isoxazole isomer.

The development of metal-free synthetic methods is an area of growing interest due to the potential for reduced cost, toxicity, and environmental impact. Several metal-free approaches for the synthesis of isoxazoles have been reported.

One such method involves the reaction of chlorooximes with di-tert-butyl dicarbonate (Boc2O) or tert-butyl acetate, which serve as sources of isobutene for the cycloaddition reaction. nih.gov This process allows for the synthesis of 3-substituted 5,5-dimethyl isoxazolines in high yields without the need for a metal catalyst. nih.gov The reaction can even be performed as a one-pot procedure starting from the corresponding aldoxime, which is converted to the chlorooxime in situ using N-chlorosuccinimide (NCS). nih.gov

Table 2: Comparison of Metal-Catalyzed and Metal-Free Isoxazole Synthesis

| Feature | Metal-Catalyzed Approach | Metal-Free Approach |

| Catalyst | Typically Copper (Cu) or Ruthenium (Ru) | None required |

| Reaction Conditions | Often milder (e.g., lower temperature) | Can vary, some require thermal conditions |

| Regioselectivity | Often high, catalyst can control outcome | Generally good, determined by substrate electronics/sterics |

| Advantages | High efficiency, control over regioselectivity | Lower cost, reduced toxicity, simpler purification |

| Disadvantages | Catalyst cost and toxicity, potential for metal contamination | May require harsher conditions, regioselectivity can be an issue |

Heterocyclization of 1,3-Dielectrophiles with Hydroxylamine (B1172632)

The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a classical and fundamental method for the synthesis of the isoxazole ring. youtube.commisuratau.edu.ly This approach involves the condensation of a 1,3-dielectrophile, such as a 1,3-diketone, with hydroxylamine, leading to the formation of a five-membered heterocyclic ring containing a nitrogen-oxygen bond. youtube.comresearchgate.net

The mechanism of this reaction typically begins with the nucleophilic attack of the amine group of hydroxylamine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form an imine. youtube.com Subsequently, the hydroxyl group of the hydroxylamine attacks the second carbonyl group, leading to cyclization. youtube.com Dehydration of the resulting intermediate yields the aromatic isoxazole ring. youtube.com

This method is widely applicable and can be used to synthesize a variety of substituted isoxazoles by varying the substituents on the 1,3-dicarbonyl starting material. misuratau.edu.ly For instance, the reaction of diaryl 1,3-diketones with hydroxylamine hydrochloride on silica (B1680970) gel under microwave irradiation has been shown to produce 3,5-disubstituted isoxazoles in high yields. rasayanjournal.co.in The reaction conditions, such as pH, can influence the regioselectivity of the cyclization, particularly with unsymmetrical 1,3-dicarbonyls. nih.gov

Alternative Cyclization Pathways for Isoxazole Formation

Beyond the classical condensation with 1,3-dielectrophiles, several alternative pathways exist for the construction of the isoxazole ring. A prominent and versatile method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. researchgate.netrsc.org This reaction, often categorized as "click chemistry," provides a powerful tool for the regioselective synthesis of isoxazoles. rsc.org The nitrile oxide, acting as the 1,3-dipole, reacts with the alkyne (dipolarophile) to form the isoxazole ring in a concerted or stepwise fashion. researchgate.netrsc.org

Various methods have been developed for the in situ generation of unstable nitrile oxides from precursors like aldoximes, hydroximoyl halides, or nitroalkanes. rsc.orgnih.gov For example, the oxidation of aldoximes using reagents like hypervalent iodine compounds can efficiently produce nitrile oxides for subsequent cycloaddition. rsc.orgorganic-chemistry.org Another approach involves the dehydrohalogenation of hydroximoyl chlorides. nih.gov

Other notable alternative cyclization strategies include:

Intramolecular Cycloaddition: Intramolecular nitrile oxide cycloaddition (INOC) reactions are particularly advantageous for creating fused bicyclic or polycyclic isoxazole systems. nih.govmdpi.com

Electrophilic Cyclization: The electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, for instance with iodine monochloride (ICl), provides an efficient route to highly substituted isoxazoles. nih.gov

Metal-Catalyzed Cyclizations: Various transition metals, including copper and gold, can catalyze the cyclization reactions to form isoxazoles. organic-chemistry.org For example, copper-catalyzed cycloaddition of alkynes with in situ generated nitrile oxides is a common strategy. organic-chemistry.org

These alternative pathways offer a broad scope for synthesizing a diverse range of isoxazole derivatives with various substitution patterns that may be difficult to access through traditional methods. mdpi.comnih.gov

Introduction of the Bromine Moiety

Direct Bromination Approaches

The introduction of a bromine atom onto the isoxazole ring can be achieved through direct electrophilic bromination. This process typically involves the reaction of a pre-formed isoxazole with a brominating agent. The regioselectivity of the bromination is influenced by the existing substituents on the isoxazole ring.

Electrophilic bromination of an isoxazole ring can proceed through the formation of a stabilized isoxazolium ion intermediate. rsc.org This intermediate can then be attacked by a bromide ion to yield the bromo-substituted isoxazole. The presence of neighboring functional groups can participate in the reaction, leading to the formation of spiro-heterocyclic compounds. rsc.org For instance, the bromination of isoxazoles with a pendant alcohol or carboxylic acid group can lead to the formation of 4-bromo-spiro-isoxazolines through an intramolecular cyclization following the initial bromination step. nih.gov

Common brominating agents used for the direct bromination of isoxazoles and related heterocycles include N-bromosuccinimide (NBS) and pyridinium (B92312) tribromide. nih.govrsc.org The reaction conditions, such as solvent and temperature, can be optimized to control the outcome of the bromination reaction.

Bromination through Dihaloformaldoximes

An alternative and effective method for the synthesis of 3-bromoisoxazoles involves the use of dibromoformaldoxime as a key reagent. google.comepo.org This process utilizes a [3+2] cycloaddition reaction between dibromoformaldoxime and a suitable 1-alkyne derivative. google.com This method is particularly useful for preparing 3-bromo-5-substituted isoxazoles. google.com

The reaction is typically carried out in the presence of a base, such as potassium bicarbonate, in an inert solvent. google.com This approach offers a direct route to the 3-bromoisoxazole (B39813) core, which can then be further functionalized at the 5-position if desired. The use of dibromoformaldoxime provides a significant advantage in terms of handling and safety compared to other reactive intermediates. google.com

This synthetic strategy has been successfully applied to the preparation of various 3-bromoisoxazoles with a wide range of substituents at the 5-position, including alkyl, aryl, and functionalized alkyl groups. google.com

Introduction of the tert-Butyl Substituent

The tert-butyl group is a common substituent in many chemical compounds, valued for its steric bulk and electronic effects. In the context of isoxazole synthesis, the tert-butyl group can be introduced at various stages of the synthetic sequence.

One common strategy is to start with a precursor that already contains the tert-butyl moiety. For example, in the synthesis of 5-tert-butylisoxazole derivatives, a starting material such as a β-keto ester or a 1,3-diketone bearing a tert-butyl group can be reacted with hydroxylamine. mdpi.comsigmaaldrich.com

Alternatively, the tert-butyl group can be part of the alkyne component in a 1,3-dipolar cycloaddition reaction with a nitrile oxide. For instance, reacting a tert-butyl-substituted alkyne with an in situ generated nitrile oxide will lead to a 5-tert-butylisoxazole.

Synthesis of 3-Bromo-5-(tert-butyl)-4,5-dihydroisoxazole Precursors

The synthesis of 3-bromo-5-(tert-butyl)-4,5-dihydroisoxazole, an isoxazoline (B3343090), serves as a crucial step towards the preparation of the fully aromatic this compound. Isoxazolines are typically synthesized via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. nih.gov

For the synthesis of 3-bromo-5-(tert-butyl)-4,5-dihydroisoxazole, a common route involves the reaction of dibromoformaldoxime with 2-methylpropene (isobutylene). google.comgoogle.com This reaction proceeds through the in situ generation of a bromo-nitrile oxide from dibromoformaldoxime, which then undergoes a [3+2] cycloaddition with the alkene. The tert-butyl group at the 5-position of the resulting isoxazoline originates from the 2-methylpropene starting material.

This method is advantageous due to its simplicity and often high yields. The reaction is typically carried out in the presence of a base, which can be an inorganic base like an alkali metal carbonate or an organic base. google.com The resulting 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole (B3058173) is a related compound that can be synthesized using a similar strategy. nih.govbldpharm.com

The 3-bromo-4,5-dihydroisoxazole (B8742708) ring system is a valuable intermediate. The bromine atom at the 3-position can act as a leaving group, enabling further functionalization of the molecule. The dihydroisoxazole (B8533529) ring can also be oxidized to the corresponding aromatic isoxazole.

Table of Synthetic Precursors and Intermediates

| Compound Name | Role in Synthesis |

| 1,3-Diketones | Starting material for isoxazole ring formation |

| Hydroxylamine | Reagent for condensation with 1,3-dielectrophiles |

| Nitrile Oxides | 1,3-dipole in cycloaddition reactions |

| Alkynes | Dipolarophile in cycloaddition reactions |

| Aldoximes | Precursor for in situ generation of nitrile oxides |

| Dibromoformaldoxime | Reagent for synthesis of 3-bromoisoxazoles |

| 2-Methylpropene | Alkene for synthesis of 5,5-dimethyl-4,5-dihydroisoxazoles |

| 2-Alkyn-1-one O-methyl oximes | Precursor for electrophilic cyclization |

Reaction of Dibromoformaldoxime with 2-Methylpropene

A primary method for the synthesis of 3-bromo-4,5-dihydroisoxazoles involves the 1,3-dipolar cycloaddition of bromonitrile oxide with an appropriate alkene. researchgate.net Bromonitrile oxide is typically generated in situ from a stable precursor, dibromoformaldoxime, through dehydrohalogenation. researchgate.net

A notable example, closely related to the synthesis of the tert-butyl analog, is the reaction of dibromoformaldoxime with 2-methylpropene to yield 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole. google.com This reaction is generally carried out in the presence of a base. google.com The process has been shown to be efficient, providing the product in high yield and in a relatively short time frame. google.com

The reaction can be performed using a variety of bases, including inorganic bases such as alkali metal carbonates (e.g., potassium carbonate) and organic bases like triethylamine (B128534) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.com The choice of solvent can also be flexible, with common organic solvents being suitable for the reaction.

A general procedure for this type of cycloaddition involves stirring a mixture of the alkene, dibromoformaldoxime, and a base in a suitable solvent at room temperature. researchgate.net The reaction progress is monitored, and upon completion, the product is isolated and purified using standard techniques like extraction and chromatography.

While a specific procedure for the reaction of dibromoformaldoxime with 3,3-dimethyl-1-butene (B1661986) (the precursor for the tert-butyl group at the 5-position) is not detailed in the provided sources, the general methodology described for other alkenes is directly applicable. The key reactants and expected product are detailed in the table below.

| Reactant 1 | Reactant 2 | Base | Product |

| Dibromoformaldoxime | 2-Methylpropene | e.g., Potassium Carbonate | 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole |

| Dibromoformaldoxime | 3,3-Dimethyl-1-butene | e.g., Potassium Carbonate | 3-Bromo-5-(tert-butyl)-4,5-dihydroisoxazole |

This cycloaddition approach is highly valuable as it provides a straightforward route to 3-bromo-5-substituted-4,5-dihydroisoxazoles, which are key intermediates for further chemical transformations. researchgate.net

Conversion of Dihydroisoxazoles to Aromatic Isoxazoles

The 3-bromo-4,5-dihydroisoxazoles obtained from the cycloaddition reaction serve as precursors to the corresponding aromatic 3-bromoisoxazoles. The conversion of the dihydroisoxazole ring to an isoxazole involves an oxidation or elimination reaction to introduce the double bond.

One documented application of 3-bromo-5-(tert-butyl)-4,5-dihydroisoxazole is its use in the synthesis of 3-aminoisoxazoles. chemicalbook.com This process involves a substitution reaction with an amine, followed by an oxidation step to furnish the aromatic 3-aminoisoxazole (B106053). chemicalbook.comresearchgate.net This implies that the dihydroisoxazole core can be aromatized under oxidative conditions.

A general strategy for the aromatization of 3-bromoisoxazolines to 3-aminoisoxazoles involves a two-step procedure. researchgate.net The first step is the reaction of the 3-bromoisoxazoline with an amine in the presence of a base to yield the 3-aminoisoxazoline. researchgate.net The subsequent step is the oxidation of this intermediate to the corresponding 3-aminoisoxazole in high yield. researchgate.net While the specific oxidizing agent for the direct conversion of 3-bromo-5-(tert-butyl)-4,5-dihydroisoxazole to this compound is not explicitly stated in the provided search results, oxidation is a common and effective method for the aromatization of such heterocyclic systems.

| Starting Material | Transformation | Product |

| 3-Bromo-5-(tert-butyl)-4,5-dihydroisoxazole | Oxidation/Elimination | This compound |

This aromatization step is crucial for accessing the stable and synthetically versatile 3-bromoisoxazole scaffold, which can then be used in a variety of cross-coupling reactions and other functional group interconversions.

Reactivity and Transformation Pathways of 3 Bromo 5 Tert Butyl Isoxazole

Nucleophilic Substitution Reactions at the 3-Position

The carbon-bromine bond at the 3-position of the isoxazole (B147169) ring is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This reactivity is a cornerstone of the synthetic utility of 3-bromo-5-(tert-butyl)isoxazole.

The bromine atom at the 3-position of the isoxazole ring serves as a good leaving group in nucleophilic substitution reactions. cognitoedu.org The carbon to which it is attached is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms in the isoxazole ring. youtube.com This inherent polarity facilitates the attack by various nucleophiles, leading to the substitution of the bromine atom. chemguide.co.uk The strength of the carbon-bromine bond is a critical factor; being weaker than a carbon-chlorine or carbon-fluorine bond, it is more readily cleaved during the reaction. chemguide.co.uk

The general mechanism for this substitution can be depicted as the approach of a nucleophile to the electrophilic carbon, donation of an electron pair to form a new covalent bond, and the simultaneous departure of the bromide ion. cognitoedu.org This process is fundamental to the derivatization of the this compound core.

A significant application of the nucleophilic substitution reactivity of this compound is in the synthesis of 3-aminoisoxazoles. These compounds are valuable intermediates in the development of pharmaceuticals, including herbicides. google.comepo.org The reaction involves treating the bromo-isoxazole with an amine, which acts as the nucleophile. researchgate.net

The synthesis of 3-amino-5-(tert-butyl)isoxazole itself can be achieved through a multi-step process often starting from pivalyl acetonitrile (B52724) and hydroxylamine (B1172632). google.comepo.orgprepchem.com However, the direct amination of this compound provides a more direct route to N-substituted derivatives. The reaction conditions, such as the choice of solvent and base, can influence the reaction's efficiency. researchgate.net For instance, reactions can be carried out in solvents like dichloromethane, THF, or DMF, with organic bases such as triethylamine (B128534) (TEA) or DBU. researchgate.net

A variety of amines can be used as nucleophiles, leading to a diverse range of 3-amino-5-(tert-butyl)isoxazole derivatives. This versatility allows for the fine-tuning of the molecule's properties for specific applications.

While a direct SNAr-type displacement is common, the reaction of 3-bromoisoxazoles with nucleophiles can also proceed through an addition-elimination mechanism. researchgate.net In this pathway, the nucleophile first adds to the C4-C5 double bond of the isoxazole ring, forming an intermediate. This is followed by the elimination of the bromide ion to regenerate the aromatic isoxazole ring system.

This mechanism is particularly relevant when considering the reaction of 3-bromoisoxazolines, which are the non-aromatic precursors to 3-bromoisoxazoles. researchgate.net The reaction of these precursors with amines in the presence of a base affords 3-aminoisoxazolines, which can then be oxidized to the corresponding 3-aminoisoxazoles in high yield. researchgate.net This two-step sequence, involving an addition-elimination followed by oxidation, provides a robust method for the synthesis of 3-amino-5-substituted isoxazoles. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these powerful transformations. The carbon-bromine bond can be activated by a metal catalyst, typically palladium, to form new carbon-carbon or carbon-heteroatom bonds.

Palladium catalysts are widely used to facilitate cross-coupling reactions involving organohalides. nih.gov The general catalytic cycle involves the oxidative addition of the organohalide to the palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.gov This reaction is of paramount importance in the synthesis of biaryls and other conjugated systems.

For this compound, the Suzuki-Miyaura coupling provides an efficient method for introducing a wide range of aryl and heteroaryl substituents at the 3-position. The reaction typically involves the use of a palladium catalyst, such as Pd₂(dba)₃, and a phosphine (B1218219) ligand, like P(t-Bu)₃·HBF₄, in the presence of a base. researchgate.net The choice of ligand is crucial for the success of the reaction, with bulky phosphine ligands often being essential to promote the desired transformation and suppress side reactions. researchgate.net

The scope of the Suzuki-Miyaura coupling with this compound is broad, allowing for the synthesis of a diverse library of 3-aryl-5-(tert-butyl)isoxazoles. These products can serve as building blocks for more complex molecules with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov

Other Metal-Catalyzed Transformations

Beyond the well-defined coupling reactions, this compound can potentially participate in a range of other metal-catalyzed transformations. Transition metals like palladium, iron, and copper are known to catalyze a wide array of reactions, including cross-coupling, C-H activation, and cyclization reactions. rsc.orguva.esnih.gov

For instance, iron-catalyzed cross-coupling reactions have been utilized in the synthesis of marine natural products. uva.es These reactions often employ Grignard reagents and can be highly efficient. uva.es Visible light-induced transition metal-catalyzed transformations are also an emerging area, offering novel reaction pathways. nih.gov

The isoxazole ring itself can act as a versatile building block in transition-metal-catalyzed formal annulations with alkynes to construct various nitrogen-containing heterocycles. rsc.org This highlights the potential of the isoxazole core in this compound to undergo further skeletal modifications.

Functional Group Interconversions on the Isoxazole Ring

Hydrogenation of the Carbon-Bromine Bond

The selective removal of the bromine atom from the 3-position of this compound via hydrogenation is a key functional group interconversion. This debromination reaction would yield 5-(tert-butyl)isoxazole, providing access to a different set of derivatives. While specific literature on the hydrogenation of this compound was not found, the reduction of aryl halides is a common transformation in organic synthesis.

Oxidation Reactions on Side Chains

Oxidation of the tert-butyl group at the 5-position of this compound represents another potential transformation pathway. This could lead to the formation of corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions. While no specific examples of side-chain oxidation on this compound were found in the provided search results, the oxidation of alkyl side chains on aromatic and heterocyclic rings is a fundamental transformation in organic chemistry.

Hydrolysis of Ester Derivatives

The transformation of ester functional groups on the isoxazole core, particularly at the 5-position, is a key synthetic manipulation. While direct hydrolysis studies on ester derivatives of this compound are not extensively detailed in the literature, analogous transformations on related isoxazole systems provide clear precedents. For instance, base-mediated hydrolysis is a standard and effective method. In a representative procedure, an isoxazole methyl ester, specifically the methyl ester of 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-4-carboxylic acid, can be completely hydrolyzed to its corresponding carboxylic acid. researchgate.net This reaction is typically carried out using an aqueous solution of a base, such as sodium hydroxide, in a solvent like methanol (B129727) at low temperatures (e.g., 0 °C) to ensure chemoselectivity and prevent degradation of the heterocyclic core. researchgate.net The reaction progress can be monitored until completion, which may take between 10 to 24 hours. researchgate.net

Furthermore, the conversion of related nitrogen-containing functional groups, such as amides, to carboxylic acids provides additional insight into the hydrolytic stability and reactivity of the isoxazole scaffold. The conversion of a 3-bromoisothiazole-5-carboxamide to its corresponding carboxylic acid has been achieved in excellent yield (95%) using sodium nitrite (B80452) (NaNO₂) in trifluoroacetic acid (TFA) at 0 °C. nih.gov Although this example involves an isothiazole, the reaction conditions highlight a non-aqueous method for achieving a hydrolysis-type transformation, which could be applicable to isoxazole carboxamides. nih.gov

These transformations underscore the feasibility of converting ester and amide derivatives of this compound into the corresponding carboxylic acids, which are valuable intermediates for further synthetic diversification.

Ring-Opening and Rearrangement Reactions

The isoxazole ring is susceptible to cleavage and rearrangement under various conditions, owing to the labile N-O bond. These reactions provide pathways to structurally diverse molecules that are not readily accessible otherwise.

Cleavage of the Isoxazole Ring

The cleavage of the N-O bond in isoxazoles is a well-documented process that can be initiated by reductive, oxidative, or photochemical means. Reductive cleavage is particularly common and can be achieved with a variety of reagents. Catalytic hydrogenation using catalysts like Raney-Nickel or Palladium on carbon (Pd/C) is a classic method. researchgate.net More recently, transition metal-mediated reactions have been developed. For example, molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water effectively cleaves the N-O bond. nih.gov Similarly, samarium diiodide (SmI₂) and low-valent titanium reagents, such as that formed from EtMgBr/Ti(O-i-Pr)₄, are efficient for the reductive cleavage of the O-N bond. aip.org

Copper-catalyzed reductive ring-cleavage has emerged as a powerful method, demonstrating broad functional group tolerance. researchgate.net This protocol can be performed using copper(I) iodide (CuI) with a diamine ligand in a solvent like dioxane at elevated temperatures. researchgate.net Irradiation of isoxazoles, such as 3,5-dimethylisoxazole, in the presence of triethylamine can also lead to the reductive cleavage of the ring. cdnsciencepub.com Furthermore, electrophilic fluorinating agents like Selectfluor® can induce a ring-opening fluorination, where fluorination is followed by deprotonation and subsequent N–O bond cleavage. researchgate.net

Transformation to Other Heterocycles (e.g., β-Aminoenones)

A significant outcome of isoxazole ring cleavage is the formation of β-aminoenones (also known as enaminones). This transformation is a key synthetic utility of the isoxazole moiety. The reaction of isoxazoles with molybdenum hexacarbonyl (Mo(CO)₆) and water provides a direct route to β-aminoenones in good yields. nih.gov The process involves the reductive cleavage of the N-O bond, followed by tautomerization. nih.gov

A notable application is the copper/diamine-catalyzed reductive ring-cleavage of fluoroalkylated isoxazoles, which directly yields the corresponding fluoroalkylated enaminones. researchgate.netwikipedia.org This method is highly regioselective and tolerates a wide array of functional groups, including those that are easily reducible like cyano and nitro groups. researchgate.net These enaminone products are valuable intermediates themselves, for instance, in the one-step, regioselective synthesis of pyrazole-based drugs. researchgate.net

| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

| Reductive Cleavage | Mo(CO)₆, H₂O, MeCN, reflux | β-Aminoenone | nih.gov |

| Reductive Cleavage | CuI/diamine, dioxane, 140 °C | Enaminone | researchgate.netwikipedia.org |

| Reductive Cleavage | SmI₂, B(OH)₃ | β-Hydroxy ketone | aip.org |

| Photochemical Cleavage | Triethylamine, UV irradiation | Cleaved products | cdnsciencepub.com |

Photochemical Rearrangements and Transpositions to Oxazoles

Under ultraviolet (UV) irradiation, isoxazoles can undergo a characteristic rearrangement to their isomeric oxazoles. wikipedia.orgacs.org This photoisomerization is a general pathway in the photochemistry of isoxazoles and is driven by the absorption of UV light (typically 200–330 nm), which promotes the molecule to an excited state. wikipedia.orgacs.orgnih.gov

The mechanism proceeds via the homolytic cleavage of the weak N-O bond, which is the most labile bond in the ring. wikipedia.orgnih.gov This initial cleavage generates a vinylnitrene diradical intermediate. aip.org The vinylnitrene rapidly collapses to form a highly strained 2H-azirine as a key intermediate. aip.orgwikipedia.orgnih.gov This azirine can then undergo cleavage of the C-C single bond to produce a nitrile ylide, which subsequently cyclizes in a 1,5-electrocyclization to furnish the more stable oxazole (B20620) ring. aip.org Theoretical studies have explored the intricate details of this transformation, suggesting multiple potential pathways and the involvement of conical intersections. nih.gov This photochemical transposition provides an atom-efficient method for converting isoxazole scaffolds into their oxazole counterparts, which are also important heterocyclic motifs in medicinal chemistry. acs.orgnih.gov

Electrophilic Aromatic Substitution at the 4-Position

The isoxazole ring is generally considered electron-deficient, making classical electrophilic aromatic substitution (SEAr) reactions challenging compared to more nucleophilic heterocycles like pyrrole (B145914) or furan. However, substitution at the C4 position is known to occur. reddit.com For 3,5-disubstituted isoxazoles, such as this compound, the C4 position is the only available site for substitution.

A powerful method for achieving functionalization at this position is through deprotonation with a strong base followed by trapping with an electrophile. It has been demonstrated that 3,5-disubstituted isoxazoles can be selectively deprotonated at the C4 position using n-butyllithium to form the corresponding 4-lithioisoxazole derivatives. cdnsciencepub.com This highly reactive organolithium intermediate can then react with various electrophiles. For example, quenching the 4-lithio species with iodine provides a direct route to 4-iodo-3,5-disubstituted isoxazoles. cdnsciencepub.com This two-step sequence of lithiation followed by electrophilic quench serves as a robust and high-yielding formal method for electrophilic substitution at the C4 position.

Deprotonation and its Implications for Ring Stability

The acidity of the ring protons in isoxazoles and the stability of the resulting anions are highly dependent on the position of deprotonation. For the parent isoxazole, theoretical and experimental studies have shown that deprotonation can occur at any of the three carbon atoms (C3, C4, or C5). nsf.gov

Deprotonation at the C4 and C5 positions leads to the formation of the corresponding C4- and C5-isoxazolide anions, respectively, with the heterocyclic ring remaining intact. nsf.gov The ability to form a stable 4-lithio derivative from 3,5-disubstituted isoxazoles further confirms that deprotonation at the C4 position generates a stable intermediate that can be exploited synthetically without spontaneous ring degradation. cdnsciencepub.com

In stark contrast, deprotonation at the C3 position triggers a cascade that leads to the cleavage of the O-N bond and subsequent ring-opening of the anion. nsf.gov This instability is a critical feature of the isoxazole system, as the C3-anion is not a stable intermediate. Therefore, for a compound like this compound, the only viable position for deprotonation to form a stable carbanion is at C4, highlighting the unique reactivity of this position and its importance for the structural integrity of the ring system under basic conditions.

Advanced Synthetic Applications of 3 Bromo 5 Tert Butyl Isoxazole As a Chemical Precursor

Building Block for Complex Molecular Architectures

The isoxazole (B147169) ring is a privileged scaffold found in numerous natural products and biologically active compounds. nih.gov 3-Bromo-5-(tert-butyl)isoxazole serves as a key starting material for the synthesis of more complex molecules, leveraging the reactivity of the bromine atom for various coupling and functionalization reactions. The tert-butyl group, while sterically demanding, can influence the regioselectivity of reactions and enhance the stability of the resulting products.

The synthesis of highly substituted isoxazoles is crucial for developing new therapeutic agents with improved potency and reduced toxicity. researchgate.net The presence of the bromine atom at the 3-position allows for the introduction of various substituents through cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, facilitating the assembly of intricate molecular frameworks. For instance, the palladium-catalyzed coupling of this compound with organoboron or organotin reagents can introduce aryl, heteroaryl, or alkyl groups, leading to the construction of complex biaryl or substituted isoxazole systems.

Precursor for Variously Functionalized Isoxazole Derivatives

This compound is a pivotal precursor for a wide range of functionalized isoxazole derivatives. The bromine atom can be readily displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups at the 3-position of the isoxazole ring.

One common transformation is the synthesis of 3-aminoisoxazoles through the substitution of the bromine atom with amines. chemicalbook.com This reaction provides access to a class of compounds with significant potential in medicinal chemistry. Furthermore, the bromine can be converted to other functional groups, such as hydroxyl, cyano, or carboxyl groups, through appropriate chemical manipulations. For example, hydrolysis of the bromo-isoxazole can yield the corresponding 3-hydroxyisoxazole derivative.

The isoxazole ring itself can also be a site for further functionalization. While the bromine at the 3-position is the primary reactive handle, the other positions on the ring can also be modified under specific conditions, leading to the synthesis of polysubstituted isoxazoles with tailored properties.

| Precursor | Reagent/Condition | Product | Application |

| This compound | Amines | 3-Aminoisoxazoles | Medicinal Chemistry |

| This compound | Hydrolysis | 3-Hydroxyisoxazoles | Synthesis of Bioactive Compounds |

| This compound | Organoboron reagents (Suzuki coupling) | 3-Aryl/Alkyl-5-(tert-butyl)isoxazoles | Complex Molecule Synthesis |

Intermediate in the Synthesis of Fused Heterocyclic Systems

The isoxazole ring within this compound can participate in cycloaddition reactions and other transformations to form fused heterocyclic systems. These fused systems often exhibit unique biological activities and are of great interest in drug discovery.

For example, isoxazole derivatives can be used to synthesize isoxazolo[4,5-d]pyrimidines, which are known to possess a range of pharmacological properties. The synthesis of such fused systems often involves the initial functionalization of the isoxazole ring, followed by a cyclization reaction to form the second heterocyclic ring. The bromine atom in this compound can be a key handle for introducing the necessary functionality to facilitate these cyclization reactions.

Role in the Preparation of Acyclic Functionalized Compounds (e.g., β-hydroxynitriles, β-hydroxyesters, γ-hydroxyamines)

A significant application of isoxazoles in organic synthesis is their ability to undergo ring-opening reactions to generate acyclic functionalized compounds. researchgate.net The weak N-O bond in the isoxazole ring makes it susceptible to cleavage under various conditions, leading to the formation of valuable synthetic intermediates. nih.gov

Specifically, the reductive cleavage of the isoxazole ring can lead to the formation of β-hydroxy ketones, which can be further transformed into other important functional groups. For instance, subsequent reactions can convert the β-hydroxy ketone into a β-hydroxynitrile, a β-hydroxyester, or a γ-hydroxyamine. nih.govresearchgate.net this compound, after initial functionalization at the bromine position, can be subjected to these ring-opening strategies to provide access to a variety of acyclic compounds with defined stereochemistry and functionality.

Utilization in the Synthesis of Compounds for Agricultural and Pharmaceutical Fields

The isoxazole moiety is a key structural feature in a wide range of compounds with applications in both agriculture and medicine. nih.govrsc.org Derivatives of this compound serve as important intermediates in the synthesis of these bioactive molecules.

Agricultural Applications:

Isoxazole derivatives have been developed as herbicides and fungicides. wikipedia.orggoogle.comgoogle.com For example, isoxaben (B1672637) is a known herbicide containing the isoxazole ring. wikipedia.org The ability to functionalize this compound allows for the synthesis of novel isoxazole-based compounds that can be screened for herbicidal or fungicidal activity. Research has shown that certain substituted isoxazoles exhibit good activity against various weeds. researchgate.net

Pharmaceutical Applications:

The isoxazole ring is present in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. rsc.orgrsc.org These drugs exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. nih.govresearchgate.net For instance, several penicillin-based antibiotics, such as cloxacillin (B1194729) and dicloxacillin, contain an isoxazolyl group. rsc.orgwikipedia.org Furthermore, isoxazole derivatives are being investigated as potential inhibitors of enzymes like FLT3 for the treatment of acute myeloid leukemia. nih.gov The versatility of this compound as a synthetic precursor makes it a valuable tool for the development of new isoxazole-containing drug candidates. nih.gov

| Field | Application | Example Compounds/Targets |

| Agriculture | Herbicides, Fungicides | Isoxaben, Novel isoxazole derivatives researchgate.netwikipedia.orggoogle.comgoogle.com |

| Pharmaceuticals | Antibacterials, Anti-inflammatory agents, Anticancer drugs | Cloxacillin, Dicloxacillin, Valdecoxib, FLT3 inhibitors nih.govrsc.orgwikipedia.orgrsc.orgnih.gov |

Computational and Mechanistic Studies Pertaining to 3 Bromo 5 Tert Butyl Isoxazole Transformations

Theoretical Investigations of Reaction Mechanisms

Theoretical studies, primarily using quantum chemical calculations like Density Functional Theory (DFT), provide deep insights into the viability of reaction pathways, the structures of transition states, and the energetics that determine reaction outcomes. nih.govnih.gov

Mechanistic Pathways of 1,3-Dipolar Cycloadditions

The most common method for synthesizing the isoxazole (B147169) core is the 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile, such as an alkyne or alkene. nih.govresearchgate.net This reaction can proceed through two main proposed mechanisms: a concerted pericyclic pathway or a stepwise pathway involving a diradical intermediate. nih.gov Computational and experimental evidence largely supports the concerted mechanism as the more favorable route. nih.gov

In the context of transformations, isoxazoles themselves can act as precursors to 1,3-dipoles. For instance, under thermal or catalytic conditions, the isoxazole ring can cleave, particularly at the weak N-O bond, to generate a vinyl nitrene intermediate. This species can then participate in further reactions. For 3-bromo-5-(tert-butyl)isoxazole, the substituents would heavily influence the stability and subsequent reactions of this intermediate.

Computational studies on related systems, such as the reaction between nitro-substituted formonitrile N-oxide and alkenes, show that such cycloadditions are typically realized with high regioselectivity. mdpi.com Molecular Electron Density Theory (MEDT) has been employed to analyze the reaction mechanism of [3+2] cycloadditions involving nitrile oxides, revealing a two-stage, one-step asynchronous mechanism in some cases. nih.govnih.gov These studies indicate that the formation of one bond precedes the other, guided by the electronic nature of the reactants. nih.gov

Catalytic Cycles in Transition Metal-Mediated Cross-Couplings

The carbon-bromine bond at the C3 position of this compound is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.net These reactions are fundamental for creating new carbon-carbon or carbon-heteroatom bonds, allowing for the derivatization of the isoxazole core.

The general catalytic cycle for these cross-coupling reactions, often catalyzed by palladium or nickel complexes, involves three key steps: youtube.com

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-bromine bond of the isoxazole, forming a higher oxidation state organometallic intermediate (e.g., Pd(II)). youtube.com

Transmetalation: A second coupling partner, typically an organometallic reagent (like an organoboron compound in Suzuki coupling), transfers its organic group to the palladium center, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the active low-valent catalyst, which can then re-enter the catalytic cycle. youtube.com

The efficiency and outcome of this cycle are influenced by ligands on the metal, the solvent, and the electronic and steric properties of the substrates. nih.govresearchgate.net For example, the synergistic use of photoredox and nickel catalysis has enabled sp³–sp³ bond formation using carboxylic acids and alkyl halides, expanding the scope of traditional cross-coupling methods. nih.govnih.gov While specific computational studies on this compound are not widely reported, the principles derived from studies on other aryl halides are directly applicable. nih.gov

Regioselectivity and Stereoselectivity in Syntheses and Transformations

Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. youtube.comkhanacademy.org Both are critical for controlling the outcome of chemical reactions involving this compound.

In the synthesis of the isoxazole ring itself via 1,3-dipolar cycloaddition, regioselectivity is a major consideration. The reaction of a nitrile oxide with an unsymmetrical alkyne can lead to two different regioisomers. The substituents on both the nitrile oxide and the alkyne direct the outcome. For the synthesis of this compound, one would react bromoformonitrile oxide with tert-butylacetylene. The electronic and steric effects of the bromo and tert-butyl groups would determine the regiochemical outcome of the cycloaddition. Computational studies on similar systems have shown that the formation of one regioisomer is often strongly favored thermodynamically and kinetically. mdpi.com

In transformations of the pre-formed this compound, the existing substituents guide the regioselectivity of subsequent reactions. For example, in electrophilic aromatic substitution (though isoxazoles are generally electron-deficient), an incoming electrophile would be directed to a specific position based on the electronic influence of the bromo and tert-butyl groups. Similarly, in cross-coupling reactions, the reaction occurs specifically at the C-Br bond.

| Reaction Type | Reactants | Potential Products (Regioisomers) | Controlling Factors |

|---|---|---|---|

| Synthesis (1,3-Dipolar Cycloaddition) | Bromoformonitrile Oxide + tert-Butylacetylene | This compound vs. 3-Bromo-4-(tert-butyl)isoxazole | Electronic effects (HOMO-LUMO interactions), Steric hindrance |

| Functionalization (Electrophilic Aromatic Substitution) | This compound + Electrophile (E+) | 4-E-3-bromo-5-(tert-butyl)isoxazole | Directing effects of bromo and tert-butyl groups |

Electronic Effects of the Bromine and tert-Butyl Substituents on Reactivity

The reactivity of the isoxazole ring in this compound is modulated by the combined electronic effects of its substituents.

The bromine atom at the C3 position exerts a dual electronic effect:

Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the isoxazole ring through the sigma bond, making the ring more electron-deficient.

The tert-butyl group at the C5 position primarily influences the ring through:

Inductive Effect (+I): Alkyl groups are weakly electron-donating through the sigma framework.

Hyperconjugation: The C-H bonds of the tert-butyl group can donate electron density to the adjacent pi-system.

Steric Hindrance: The most significant contribution of the tert-butyl group is its large steric bulk. This bulk can hinder the approach of reagents to the C5 and adjacent C4 positions, influencing regioselectivity and reaction rates. nih.gov

Studies on related systems have shown that tert-butyl groups can raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can affect the molecule's electrochemical properties. nih.govrsc.org The combination of an electron-withdrawing group (bromo) and a bulky, weakly electron-donating group (tert-butyl) creates a unique electronic and steric environment that governs the specific reactivity patterns of this compound.

| Substituent | Position | Primary Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Bromine | C3 | Electron-withdrawing (-I > +M) | Activates C3 for cross-coupling; deactivates ring towards electrophilic attack. researchgate.net |

| tert-Butyl | C5 | Weakly electron-donating (+I), Steric bulk | Provides steric hindrance around C5 and C4; minor electronic donation. nih.gov |

Conclusion and Future Research Directions

Current Understanding of 3-Bromo-5-(tert-butyl)isoxazole Reactivity and Utility

The synthetic value of this compound is primarily derived from the reactivity of the bromine atom at the C3 position. This position is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds. Suzuki-Miyaura and Sonogashira couplings are the most prominently utilized reactions in this context. nih.govorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction enables the introduction of a wide range of aryl, heteroaryl, and vinyl groups at the C3 position. The reaction typically employs a palladium catalyst, such as Pd(dppf)Cl₂, and a base to couple the bromoisoxazole with a boronic acid or ester. nih.gov The versatility of this reaction is crucial for generating libraries of compounds for biological screening. nih.gov

Sonogashira Coupling: The formation of a C(sp²)-C(sp) bond is efficiently achieved through the Sonogashira coupling of 3-bromoisoxazoles with terminal alkynes. wikipedia.orglibretexts.org This reaction, catalyzed by a combination of palladium and copper salts, opens pathways to conjugated enynes and arylalkynes, which are valuable motifs in pharmaceuticals and organic materials. organic-chemistry.orgwikipedia.org

| Reaction | Typical Catalyst/Reagents | Coupling Partner | Product Type | Reference(s) |

| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | Aryl/Heteroaryl boronic acid | 3-Aryl/Heteroaryl-5-(tert-butyl)isoxazole | nih.govnih.govresearchgate.net |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal alkyne | 3-Alkynyl-5-(tert-butyl)isoxazole | organic-chemistry.orgwikipedia.orglibretexts.org |

| Nucleophilic Aromatic Substitution | NaH, LiI (for amines) | Amines, Phenols | 3-Amino/Phenoxy-5-(tert-butyl)isoxazole | nih.govrsc.orgresearchgate.net |

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the isoxazole (B147169) ring facilitates the displacement of the bromide by various nucleophiles. While classical SNAr reactions on electron-rich aromatics are challenging, the electronic properties of the isoxazole ring make this a viable synthetic strategy. nih.gov Amines and phenols can be introduced at the C3 position, often requiring strong bases or specific catalytic systems to proceed efficiently. nih.govrsc.org

The primary utility of this compound lies in its role as a key intermediate in the synthesis of biologically active molecules. A notable example is in the development of potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitors. nih.gov Derivatives, specifically N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea compounds, have shown significant promise in the treatment of Acute Myeloid Leukemia (AML). nih.gov The synthesis of these urea (B33335) derivatives often proceeds via the corresponding 3-amino-5-(tert-butyl)isoxazole, which is typically prepared from the 3-bromo precursor through a nucleophilic substitution or a related transformation.

Identification of Unexplored Synthetic Pathways and Novel Transformations

While the synthesis of 3,5-disubstituted isoxazoles is well-established, primarily through the [3+2] cycloaddition of nitrile oxides with alkynes, the development of more efficient and diverse routes to specifically substituted analogs like this compound remains an area of interest. nih.govresearchgate.net

Unexplored Synthetic Pathways:

Direct Bromination: The regioselective bromination of a pre-formed 5-(tert-butyl)isoxazole could offer a more direct route than constructing the ring with the bromine atom already in place. Exploring various brominating agents and conditions to achieve high regioselectivity for the C3 position would be a valuable endeavor.

Flow Chemistry Approaches: The use of microreactor technology could offer improved control over reaction parameters for the hazardous nitrile oxide cycloaddition, potentially leading to higher yields and purity for the synthesis of the bromoisoxazole precursor.

Novel Transformations:

Beyond the standard cross-coupling and SNAr reactions, there is potential for discovering and developing novel transformations of this compound.

Ring-Opening Reactions: A study has shown that 3-bromoisoxazoles can undergo ring-opening reactions in the presence of molybdenum hexacarbonyl or iron(II) chloride to yield β-ketonitriles. psu.edu Exploring the scope and mechanism of this transformation with the 5-tert-butyl substituted analog could provide access to a different class of valuable synthetic intermediates.

Direct C-H Functionalization: While the bromine provides a reliable reactive handle, the development of methods for the direct C-H functionalization at the C4 position of the this compound ring would be a significant advance. researchgate.net This would allow for the late-stage introduction of various functional groups, dramatically increasing the molecular complexity that can be achieved from a single precursor. Rhodium-catalyzed C-H activation has shown promise for other isoxazole systems and could be a fruitful area of investigation. researchgate.net

| Transformation | Reagents/Conditions | Potential Product | Significance | Reference(s) |

| Ring-Opening | Mo(CO)₆ or FeCl₂·4H₂O | tert-Butyl-substituted β-ketonitrile | Access to acyclic building blocks | psu.edu |

| Direct C4-H Functionalization | Rh(III) catalyst, directing group | 3-Bromo-4-substituted-5-(tert-butyl)isoxazole | Access to trisubstituted isoxazoles | researchgate.net |

Prospective Research Avenues for Expanding the Chemical Space of Bromoisoxazoles

The future of bromoisoxazole chemistry is bright, with numerous opportunities for innovation and discovery. The expansion of the chemical space accessible from this compound and related compounds is a key objective, with significant implications for drug discovery and materials science.

Expanding the Synthetic Toolkit:

Development of Novel Catalytic Systems: Research into new, more efficient, and robust catalysts for cross-coupling reactions of 3-bromoisoxazoles is crucial. This includes exploring catalysts that are tolerant of a wider range of functional groups and can operate under milder, more environmentally friendly conditions. nih.govmdpi.com

Exploring Photoredox Catalysis: Dual catalytic systems, combining a transition metal with a photoredox catalyst, could unlock novel transformations that are not accessible through traditional thermal methods. This could include novel C-H functionalization or cross-coupling reactions.

Diversification for Biological Applications:

Library Synthesis: The established reactivity of this compound should be leveraged to create large, diverse libraries of isoxazole derivatives for high-throughput screening against various biological targets. rsc.orgrsc.orgmdpi.commdpi.com The proven success in inhibiting FLT3 suggests that other kinases and enzymes could be promising targets.

Fused Ring Systems: The development of intramolecular reactions starting from suitably functionalized this compound derivatives could lead to the synthesis of novel fused isoxazole heterocyclic systems. mdpi.commdpi.com These rigid, polycyclic structures are of great interest in medicinal chemistry due to their unique conformational properties.

Advanced Materials:

Conjugated Polymers: The Sonogashira coupling provides a direct route to isoxazole-containing alkynes, which can serve as monomers for the synthesis of novel conjugated polymers. The incorporation of the isoxazole unit into a polymer backbone could impart unique electronic and photophysical properties, making them candidates for applications in organic electronics.

Q & A

Q. What are the common synthetic strategies for preparing 3-Bromo-5-(tert-butyl)isoxazole and its derivatives?

The synthesis of this compound typically involves 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or alkenes. For example, tert-butyl nitrite (t-BuONO) can act as a nitroso precursor in metal-free cycloaddition reactions with acetylated substrates like 3-acetylcoumarin to form isoxazole derivatives . Substitution reactions on pre-formed isoxazole rings are also viable; bromination at the 3-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions. Optimization of reaction parameters (e.g., solvent, temperature, and stoichiometry) is critical to improve yields, as highlighted in studies where dimethylsulfoxide (DMSO) enhanced cycloaddition efficiency .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and 2D methods) to confirm regiochemistry and purity.

- X-ray crystallography for unambiguous determination of molecular geometry and intermolecular interactions, as demonstrated in studies of isoxazole derivatives where Hirshfeld surface analysis revealed dominant H-bonding and van der Waals interactions .

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns.

Q. How can researchers evaluate the biological activity of this compound derivatives in vitro?

Standard assays include:

- Anticancer activity : Cell viability tests (e.g., MTT assay) against lines like HeLa, MCF-7, and HepG2, with follow-up apoptosis/necrosis analysis via flow cytometry .

- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains, as seen in studies of isoxazole derivatives with anti-tuberculosis activity .

- Enzyme inhibition : Fluorescence-based assays for targets like histone deacetylases (HDACs) or EPAC proteins, where substituent effects on IC₅₀ values are quantified .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Use explosion-proof equipment and avoid sparks/open flames, as tert-butyl groups in related compounds (e.g., tert-butyl hydroperoxide) pose fire/explosion risks .

- Store in tightly sealed containers at low temperatures (e.g., –20°C) to prevent decomposition.

- Wear PPE (gloves, goggles) due to acute toxicity (H302: harmful if swallowed) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

- Substituent variation : Systematically replace the tert-butyl group with bioisosteres (e.g., cyclohexyl, phenyl) to assess steric/electronic effects. For instance, tert-butyl-to-phenyl substitutions in EPAC inhibitors retained activity by occupying hydrophobic pockets .

- Positional scanning : Modify the bromine atom at the 3-position with other halogens (Cl, I) or functional groups (e.g., methyl, nitro) to evaluate reactivity and target binding .

- Dual-activity profiling : Test analogs against multiple targets (e.g., anticancer and antimicrobial) to identify polypharmacological candidates .

Q. What computational approaches are effective in predicting the interaction of this compound with biological targets?

- Molecular docking : Simulate binding to active sites (e.g., EPAC2’s cAMP domain) to prioritize substituents that enhance hydrophobic interactions .

- Density functional theory (DFT) : Calculate electrostatic potential maps to predict reactivity at the bromine or isoxazole ring .

- MD simulations : Assess stability of ligand-target complexes over time, identifying key residues for mutagenesis studies .

Q. What experimental strategies can address low yields in the synthesis of this compound via cycloaddition reactions?

- Solvent optimization : Replace polar aprotic solvents (DMSO) with alternatives like THF or acetonitrile to reduce side reactions .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cycloaddition kinetics.

- Stepwise protocols : Isolate intermediates (e.g., nitrile oxides) before cycloaddition to improve regioselectivity and yield .

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity and stability of this compound in synthetic pathways?

- Steric effects : The bulky tert-butyl group hinders nucleophilic attack at the 5-position, directing reactivity toward the bromine at C3. This was critical in EPAC inhibitor design, where tert-butyl occupied a hydrophobic pocket .

- Electronic effects : The electron-donating tert-butyl group stabilizes the isoxazole ring via hyperconjugation, reducing ring-opening side reactions during functionalization .

- Thermal stability : Derivatives with tert-butyl substituents exhibit higher decomposition temperatures compared to smaller alkyl groups, enabling high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.